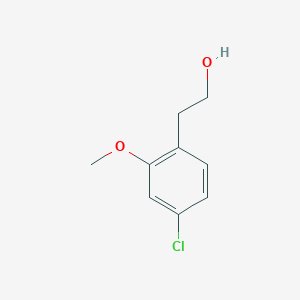

2-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Beschreibung

2-(4-Chloro-2-methoxyphenyl)ethan-1-ol is a substituted phenethyl alcohol derivative characterized by a hydroxyl-functionalized ethyl chain attached to a 4-chloro-2-methoxyphenyl aromatic ring. The methoxy group at the ortho position and the chloro substituent at the para position on the benzene ring influence its electronic and steric properties. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of 198.64 g/mol (calculated from ).

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFAOGIWTWHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: 2-(4-Chloro-2-methoxyphenyl)ethanoic acid.

Reduction: 2-(4-Chloro-2-methoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes .

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromo-2-methoxyphenyl)ethan-1-ol

This brominated analog (C₉H₁₁BrO₂, MW: 243.09 g/mol) shares the same backbone but replaces chlorine with bromine at the para position. Spectroscopic data for this compound (Table 2.12 in ) reveal a methyl group chemical shift at δ 3.48 ppm in ¹H NMR, attributed to the ethanolic –CH₂– group. The substitution of Cl with Br also impacts reactivity; bromine’s lower electronegativity may reduce electron-withdrawing effects, altering reaction pathways in subsequent derivatization .

Table 1: Comparison of Halogen-Substituted Derivatives

Functional Group Variations

2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

The addition of an amino group at the β-position (C₉H₁₂ClNO₂, MW: 201.65 g/mol, ) introduces hydrogen-bonding capacity and basicity. This modification significantly alters solubility (enhanced water solubility due to –NH₂) and reactivity, enabling participation in reductive amination or Schiff base formation.

2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol

This compound (C₁₂H₁₈ClNO₄, MW: 275.73 g/mol, ) features a tertiary amine and additional methoxy groups.

Positional Isomerism and Substituent Effects

2-(2-Methoxyphenyl)ethan-1-ol

Removing the para-chloro substituent (C₉H₁₂O₂, MW: 152.19 g/mol) reduces molecular weight and electron-withdrawing effects, increasing electron density on the aromatic ring. This may accelerate electrophilic substitution reactions at the para position.

2-Chloro-1-(4-methoxyphenyl)ethanone

Replacing the ethan-1-ol group with a ketone (C₉H₉ClO₂, MW: 184.62 g/mol, ) shifts reactivity toward nucleophilic acyl substitution. The ketone’s electron-withdrawing nature deactivates the aromatic ring, contrasting with the ethan-1-ol’s electron-donating hydroxyl group.

Biologische Aktivität

2-(4-Chloro-2-methoxyphenyl)ethan-1-ol, also known as a derivative of chlorinated phenols, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHClO

- Molecular Weight : 188.63 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of chlorinated phenols can scavenge free radicals effectively. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity.

The antioxidant activity of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol is hypothesized to be influenced by the presence of the methoxy group and chlorine substituents, which enhance electron donation to free radicals.

Anticancer Activity

Several studies have explored the anticancer potential of chlorinated phenolic compounds. For example, a series of compounds structurally related to 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol were tested against various cancer cell lines, including:

- Cell Lines : MDA-MB-231 (breast cancer), U-87 (glioblastoma)

The results indicated that derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro derivative | MDA-MB-231 | 15.3 | |

| 4-Chloro derivative | U-87 | 12.5 |

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol has been evaluated against various bacterial strains, demonstrating promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Case Study 1: Antioxidant Efficacy

In a comparative study, several phenolic compounds were evaluated for their antioxidant activity using the DPPH assay. The results indicated that the presence of chlorine and methoxy groups significantly enhanced the radical scavenging capacity compared to non-substituted phenols, with 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol showing superior activity.

Case Study 2: Anticancer Mechanisms

In vitro studies on various cancer cell lines revealed that treatment with derivatives led to increased apoptosis markers and reduced proliferation rates. The mechanisms were further elucidated through flow cytometry and Western blot analyses, confirming the role of this compound in modulating apoptotic pathways.

Q & A

Q. What are the common synthetic routes for 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol, and what methodological considerations are critical for reproducibility?

- Answer: A key route involves chlorination of precursor ketones, as demonstrated in the synthesis of analogous compounds like 2,2-dichloro-1-(4-methylphenyl)ethanone using HCl and H₂O₂ in ethanol at elevated temperatures . For 2-(4-Chloro-2-methoxyphenyl)ethan-1-ol , reduction of the corresponding ketone (e.g., via NaBH₄ or LiAlH₄) or functional group interconversion (e.g., epoxide opening) may be employed. Evidence from related aryl ethanol derivatives highlights the use of borane dimethyl sulfide for selective reductions under mild conditions, preserving sensitive substituents like methoxy groups . Purification typically involves column chromatography (e.g., petroleum ether/EtOAc gradients) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming substitution patterns and verifying the absence of regioisomers. For example, methoxy (-OCH₃) and hydroxyl (-OH) protons exhibit distinct shifts (δ ~3.8–4.0 ppm and δ ~1.5–2.5 ppm, respectively) .

- High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., calculated for C₉H₁₁ClO₂: 186.0448) .

- X-ray Crystallography: Resolves stereochemical ambiguities. SHELX software is widely used for small-molecule refinement, though challenges arise with disordered solvent molecules or twinned crystals .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound, particularly when addressing steric hindrance from the 4-chloro-2-methoxy substituents?

- Answer:

- Catalyst Selection: Acidic conditions (e.g., HBF₄) enhance electrophilic aromatic substitution by stabilizing intermediates, as shown in the synthesis of 2-{2-[1-(4-methoxyphenyl)prop-2-yn-1-yl]indol-3-yl}ethan-1-ol, achieving 60% yield .

- Solvent Effects: Polar aprotic solvents (e.g., DCM) improve solubility of aromatic intermediates, while avoiding side reactions like hydrolysis.

- Temperature Control: Lower temperatures (0–5°C) mitigate decomposition of halogenated intermediates .

Q. What analytical strategies resolve contradictions in hydrogen-bonding patterns observed in its crystalline form?

- Answer:

- Graph Set Analysis: Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to identify dominant interactions. For example, hydroxyl and methoxy groups often form intermolecular O–H···O bonds, influencing crystal packing .

- Dynamic NMR Studies: Probe temperature-dependent conformational changes in solution, complementing solid-state data.

- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers and validates experimental crystallographic data .

Q. How can this compound serve as a precursor for bioactive molecules, and what methodological frameworks guide its application in drug discovery?

- Answer:

- Coupling Reactions: Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the chloro-substituted position, enabling access to libraries of derivatives for SAR studies .

- Metabolite Synthesis: Analogous pathways (e.g., 2-(4-bromo-2-methoxyphenyl)ethan-1-ol) involve protective group strategies (e.g., THP ethers) to stabilize reactive hydroxyl groups during functionalization .

- Biological Screening: In vitro assays (e.g., enzyme inhibition) require rigorous purity validation (HPLC ≥95%) to avoid false positives from synthetic byproducts .

Methodological Tables

| Analytical Technique | Key Parameters | Example Data | Reference |

|---|---|---|---|

| ¹H NMR | δ 4.20 (q, J=6.5 Hz, 1H, -CH₂OH) | Confirms ethanol moiety regiochemistry | |

| HRMS | m/z 186.0448 [M+H]⁺ (C₉H₁₁ClO₂) | Validates molecular formula | |

| X-ray Crystallography | Space group P2₁/c, Z=4 | Resolves Cl/Methoxy spatial arrangement |

Key Challenges and Solutions

- Contradictory Reactivity Data: Discrepancies in halogenation efficiency may arise from trace moisture. Use molecular sieves or anhydrous solvents to maintain reaction integrity .

- Biological Activity Interpretation: Ensure metabolites (e.g., oxidized ketones) are accounted for in in vivo studies via LC-MS profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.